molecular formula C19H25NO5 B12734584 3-Methoxydenopamine CAS No. 87081-64-9

3-Methoxydenopamine

Cat. No.: B12734584
CAS No.: 87081-64-9
M. Wt: 347.4 g/mol
InChI Key: CMOAXFDYWBKVKZ-INIZCTEOSA-N
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Description

Based on the evidence, it is inferred to be a phenethylamine or arylalkylamine derivative with a methoxy (-OCH₃) group at the 3-position of the aromatic ring. Such compounds are often studied for their pharmacological properties, particularly in neurotransmitter modulation (e.g., serotonin, dopamine) .

Properties

CAS No.

87081-64-9

Molecular Formula

C19H25NO5

Molecular Weight

347.4 g/mol

IUPAC Name

4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]-2-methoxyphenol

InChI

InChI=1S/C19H25NO5/c1-23-17-7-4-13(10-19(17)25-3)8-9-20-12-16(22)14-5-6-15(21)18(11-14)24-2/h4-7,10-11,16,20-22H,8-9,12H2,1-3H3/t16-/m0/s1

InChI Key

CMOAXFDYWBKVKZ-INIZCTEOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC[C@@H](C2=CC(=C(C=C2)O)OC)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)OC)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxydenopamine typically involves the methylation of dopamine. One common method is the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at room temperature . The reaction can be represented as follows:

Dopamine+CH3IThis compound+KI\text{Dopamine} + \text{CH}_3\text{I} \rightarrow \text{this compound} + \text{KI} Dopamine+CH3​I→this compound+KI

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production . The use of automated reactors and real-time monitoring can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methoxydenopamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to dopamine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dopamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxydenopamine has several scientific research applications:

Comparison with Similar Compounds

Structural and Pharmacological Overview

The following table summarizes key structural and pharmacological differences among methoxy-substituted amines:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Pharmacological Actions References
3-Methoxyamphetamine C₁₀H₁₅NO 165.23 14608-56-7 Central serotonergic activity; inhibits serotonin reuptake and induces release .
5-Methoxytryptamine C₁₁H₁₄N₂O 190.24 608-07-1 Agonist at serotonin receptors (5-HT₁A/₆); hallucinogenic effects in vivo .
3-Methoxydiphenylamine C₁₃H₁₃NO 199.25 101-16-6 Intermediate in dye synthesis; no direct CNS activity reported .
3-(2-Methoxyethoxy)aniline C₉H₁₃NO₂ 167.21 110178-35-3 Industrial applications (polymers, agrochemicals); potential carcinogenicity .
3-Methoxy-4-methyl methamphetamine C₁₂H₁₉NO 193.29 Not specified Regioisomeric analog of MDMA; altered receptor affinity compared to 3-Methoxyamphetamine .

Key Research Findings

3-Methoxyamphetamine
  • Pharmacology: Exhibits 50% lower potency than para-methoxyamphetamine (PMA) in serotonin release assays. Acts as a monoamine oxidase inhibitor (MAOI) at high doses .
  • Analytical Data : Differentiated from MDMA via gas chromatography-mass spectrometry (GC-MS) fragmentation patterns .
5-Methoxytryptamine
  • Structural Features : Tryptamine backbone with a 5-methoxy group; similar to serotonin but with enhanced lipophilicity .
  • Behavioral Effects : Induces head-twitch responses in rodents, indicative of psychedelic activity .
3-Methoxydiphenylamine
  • Applications : Used in polymer stabilization and as a precursor for antioxidants. Lacks significant CNS activity due to steric hindrance from the diphenyl structure .
3-(2-Methoxyethoxy)aniline
Regioisomeric Methoxyamphetamines
  • Positional Effects : 3-Methoxy-4-methyl methamphetamine shows reduced dopaminergic activity compared to its 4-methoxy-3-methyl counterpart, highlighting the importance of methoxy group placement .

Structural-Activity Relationships (SAR)

  • Methoxy Position: 3-Position: Enhances serotonin receptor affinity in amphetamines but reduces dopamine release (e.g., 3-Methoxyamphetamine vs. 4-Methoxyamphetamine) . 5-Position (Tryptamines): Increases 5-HT₁A binding affinity by 10-fold compared to non-substituted tryptamine .
  • Backbone Modifications: Phenethylamine vs. Diphenylamine Derivatives: Bulky aromatic groups (e.g., 3-Methoxydiphenylamine) limit blood-brain barrier penetration, reducing CNS effects .

Analytical Challenges

  • Regioisomer Differentiation : GC-MS and NMR are critical for distinguishing 3-methoxy isomers from 4-methoxy analogs, as mass spectra alone may overlap .
  • Purity Standards : Compounds like 3-Methoxydiphenylamine require HPLC analysis to confirm >98% purity for industrial use .

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